molecular formula C15H18O3 B14487091 2-(4,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate CAS No. 65848-80-8

2-(4,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate

Cat. No.: B14487091
CAS No.: 65848-80-8
M. Wt: 246.30 g/mol
InChI Key: LRVKQXUXOATTOT-UHFFFAOYSA-N
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Description

2-(4,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate is an organic compound that belongs to the class of indenone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate typically involves the reaction of 4,6-dimethylindan-1-one with ethyl acetate under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ester linkage. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and cost-effectiveness. The purification of the final product is typically achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(4,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydro-1H-inden-5-yl)ethanone: Similar structure but lacks the acetate group.

    5-Acetylindane: Another indanone derivative with different functional groups.

    Dipyrone: Contains a pyrazolone core with similar functional groups.

Uniqueness

2-(4,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and the possibility of forming various derivatives with unique biological activities.

Properties

CAS No.

65848-80-8

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

2-(4,6-dimethyl-3-oxo-1,2-dihydroinden-5-yl)ethyl acetate

InChI

InChI=1S/C15H18O3/c1-9-8-12-4-5-14(17)15(12)10(2)13(9)6-7-18-11(3)16/h8H,4-7H2,1-3H3

InChI Key

LRVKQXUXOATTOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1CCOC(=O)C)C)C(=O)CC2

Origin of Product

United States

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